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Compound of Interest

Compound Name: Mitiperstat

Cat. No.: B10830898

Mitiperstat (AZD4831) Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose-dependent side effects of
Mitiperstat (AZD4831). The following troubleshooting guides and frequently asked questions
(FAQs) are designed to address specific issues that may be encountered during experimental
use of this novel myeloperoxidase (MPO) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Mitiperstat (AZD4831) and what is its primary mechanism of action?

Al: Mitiperstat (AZD4831) is an investigational, orally bioavailable, irreversible inhibitor of
myeloperoxidase (MPO).[1] MPO is an enzyme predominantly found in neutrophils that plays a
role in the inflammatory response and oxidative stress. By inhibiting MPO, Mitiperstat is being
investigated for its therapeutic potential in conditions such as heart failure with preserved
ejection fraction (HFpEF).[1][2]

Q2: What are the most common dose-dependent side effects observed with Mitiperstat in
clinical trials?

A2: The most frequently reported dose-dependent side effect in early clinical trials was a
generalized maculopapular rash.[3][4] This rash was observed more often at higher doses of
Mitiperstat.[3]
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Q3: Is the maculopapular rash associated with Mitiperstat treatment reversible?

A3: Yes, in the clinical studies, the generalized maculopapular rash was reported to be
reversible in all cases.[3] Subjects who developed the rash were taken off the treatment and
monitored until resolution.[3] The rash was generally self-limiting.[2]

Q4: Does Mitiperstat have off-target effects on other peroxidases, such as thyroid peroxidase
(TPO)?

A4: Mitiperstat exhibits selectivity for myeloperoxidase (MPO) over thyroid peroxidase (TPO).
While it does have some inhibitory activity against TPO, it is significantly less potent than its
inhibition of MPO. Researchers should be aware of this potential for off-target effects,
especially at higher concentrations, and may consider monitoring thyroid function in long-term
in vivo studies.

Troubleshooting Guides

Issue: Observation of Maculopapular Rash in
Experimental Subjects

1. Identification and Confirmation:

o Symptom Check: The rash is typically characterized by a flat, red area on the skin that is

covered with small confluent bumps. It has been reported to start 8-10 days after the first
dose in most cases.[3]

o Dose Correlation: This side effect is dose-dependent and has been more frequently
observed at higher doses (15 mg and 45 mg in human trials).[3]

2. Recommended Actions:

» Documentation: Record the date of onset, dose level, and severity of the rash. Photographic
documentation is recommended.

» Dose Adjustment: As the rash is dose-dependent, consider reducing the dose or temporarily
discontinuing treatment in the affected subject, consistent with clinical trial management
where subjects were taken off treatment.[3]
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e Monitoring: Closely monitor the subject for the progression or resolution of the rash. In
clinical trials, the rash was reversible and typically lasted 6-8 days.[3]

o Consider Placebo Effect: It is noteworthy that in one clinical trial, a subject in the placebo
group also developed a maculopapular rash, although its duration was shorter (2 days).[3]

3. Data Interpretation:

e The occurrence of a maculopapular rash is a known, dose-dependent side effect of
Mitiperstat.

e |ts appearance in a dose-dependent manner can serve as a qualitative indicator of target
engagement and systemic exposure.

e The reversible nature of the rash suggests that it may not be indicative of irreversible toxicity
at the doses tested.

Data Presentation

Table 1: Summary of Adverse Events Reported by Two or More Subjects in a Phase | Multiple
Ascending Dose Study (NCT03136991).[3]

Adverse Placeb 5 mg 10 mg 15 mg 45 mg Total
acebo

Event (N=8) AZDA4831 AZDA4831 AZDA4831 AZDA4831 AZDA4831

Category - (N=8) (N=8) (N=8) (N=5) (N=29)

Subjects

with any 4 (50.0) 2 (25.0) 3(37.5) 3(37.5) 2 (40.0) 10 (34.5)

AE, n (%)

Contact

dermatitis, 0 0 2 (25.0) 1(12.5) 0 3(10.3)

n (%)

Generalize

d

maculopap 1 (12.5) 0 0 2 (25.0) 2 (40.0) 4 (13.8)

ular rash, n

(%)
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Note: In the 15 mg and 45 mg cohorts, a total of 4 out of 13 subjects receiving AZD4831
experienced a generalized maculopapular rash.[3]

Experimental Protocols
Measurement of Myeloperoxidase (MPO) Activity In
Plasma

This protocol is based on the methodology used in clinical trials to assess the target
engagement of Mitiperstat.[3]

1. Objective: To quantify the enzymatic activity of MPO in plasma samples following ex vivo

stimulation.

2. Materials:

» Whole blood collected in appropriate anticoagulant tubes (e.g., EDTA).
e Zymosan A from Saccharomyces cerevisiae.

o Phosphate Buffered Saline (PBS).

e MPO substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).

» Stop solution (e.g., sulfuric acid).

o Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen
substrate.

» Mitiperstat (AZD4831) for generating a standard curve and as a positive control for
inhibition.

3. Method:
¢ \Whole Blood Stimulation:

o Incubate whole blood samples with zymosan to stimulate neutrophils and induce the
release of MPO.
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e Plasma Preparation:
o Centrifuge the stimulated whole blood to separate the plasma.
o MPO Activity Assay (Colorimetric):
o Add plasma samples to a microplate.
o Prepare a standard curve using known concentrations of purified MPO.

o To assess for full inhibition, some plasma samples can be spiked with a high concentration
of Mitiperstat.

o Add the MPO substrate solution (e.g., TMB) to each well.
o Incubate the plate to allow for color development.

o Stop the reaction by adding the stop solution.

[e]

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
e Data Analysis:
o Calculate MPO activity based on the standard curve.

o Specific MPO activity can be determined by dividing the MPO activity by the MPO
concentration (measured by an appropriate immunoassay).
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Caption: Mechanism of action of Mitiperstat (AZD4831).
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Caption: Experimental workflow for measuring MPO activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with
heart failure and a preserved ejection fraction [astrazeneca.com]

e 2. Rationale and design of ENDEAVOR: a sequential phase 2b—3 randomized clinical trial to
evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart
failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

» 3. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed
for Patients With Heart Failure With Preserved Ejection Fraction - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed
for Patients With Heart Failure With Preserved Ejection Fraction - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Mitiperstat (AZD4831) dose-dependent side effects].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830898#mitiperstat-azd4831-dose-dependent-
side-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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